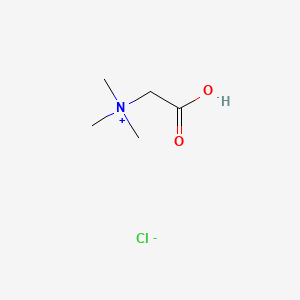

甜菜碱盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Betaine hydrochloride is a compound that combines betaine, a naturally occurring substance found in various foods such as beets and spinach, with hydrochloric acid. It is commonly used as a dietary supplement to increase stomach acidity, which aids in digestion and nutrient absorption. Betaine itself serves as a methyl donor in the body, playing a crucial role in the methylation cycle, which is essential for regulating gene and hormone expression, neurotransmitter release, and detoxification .

科学研究应用

Betaine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions, particularly in methylation processes.

Biology: Plays a role in osmoregulation and methylation cycles, supporting cellular functions and gene expression.

作用机制

Target of Action

Betaine hydrochloride primarily targets the stomach, where it increases gastric acidity . This increased acidity aids in the digestion of food and improves nutrient absorption . It also targets homocysteine, a non-proteinogenic α-amino acid, in the methionine metabolic cycle .

Mode of Action

Betaine hydrochloride acts as a methyl group donor in the normal metabolic cycle of methionine . It donates a methyl group to homocysteine via the enzyme betaine homocysteine methyltransferase (BHMT), converting homocysteine back into methionine and dimethylglycine (DMG) . This process reduces plasma homocysteine levels in patients with homocystinuria .

Biochemical Pathways

Betaine hydrochloride plays a pivotal role in the methionine metabolic cycle . This process also results in the production of S-adenosylmethionine (SAM), which serves as a methyl donor in DNA methylation and many anabolic pathways of phospholipids, hormones, and proteins .

Pharmacokinetics

Betaine hydrochloride is highly soluble in water and acids . It is absorbed from the duodenal enterocytes into circulation and is carried to the liver and kidneys, where it is catabolized by a series of enzyme-catalyzed reactions, predominantly in the mitochondria . Removal of betaine from the body is primarily by metabolism with minimal urinary excretion, even after high amounts of betaine consumption .

Result of Action

The action of betaine hydrochloride results in several molecular and cellular effects. It promotes cell hydration and resilience to stressors . It also plays a role in the synthesis of some active constituents, such as carnitine and creatine . Moreover, it has been shown to protect against the development of alcohol-induced hepatic steatosis, apoptosis, and accumulation of damaged proteins .

Action Environment

Environmental factors can influence the action of betaine hydrochloride. For instance, it acts as an osmolyte, conferring protection to the cells against environmental stresses like osmotic irregularity, adverse temperatures, and dehydration . Furthermore, it has been suggested that betaine hydrochloride’s ability to enhance digestive health and nutrient absorption may be influenced by factors such as diet and the use of certain medications .

准备方法

Synthetic Routes and Reaction Conditions: Betaine hydrochloride can be synthesized through the reaction of trimethylamine with chloroacetic acid in the presence of a water-removing agent. The reaction is carried out in an organic solvent within a reaction kettle, followed by cooling, crystallization, centrifugation, cleaning, and drying to obtain the final product .

Industrial Production Methods: Industrial production of betaine hydrochloride involves either extraction from beet syrup fermented waste fluid or chemical synthesis. The extraction process includes raw materials pretreatment, ion-exchange, concentration, and crystallization. The chemical synthesis method involves the reaction of sodium chloroacetate with trimethylamine, followed by absorption using ion exchange resin, desorption, concentration, salification, and crystallization .

化学反应分析

Types of Reactions: Betaine hydrochloride undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, betaine hydrochloride can hydrolyze to form betaine and hydrochloric acid.

Common Reagents and Conditions:

Methylation: Requires the enzyme betaine-homocysteine methyltransferase and occurs in the liver and kidneys.

Hydrolysis: Occurs in aqueous conditions, typically in the stomach where hydrochloric acid is present.

Major Products Formed:

Methylation: Methionine and dimethylglycine.

Hydrolysis: Betaine and hydrochloric acid.

相似化合物的比较

Betaine (Trimethylglycine): Naturally occurring in foods like beets and spinach, acts as a methyl donor and supports liver health, heart health, and exercise performance.

Betaine Anhydrous: A form of betaine without hydrochloric acid, used for similar purposes but does not increase stomach acidity.

Uniqueness of Betaine Hydrochloride: Betaine hydrochloride is unique in its ability to increase stomach acid levels, aiding in digestion and nutrient absorption. This makes it particularly useful for individuals with low stomach acid, a condition not addressed by other forms of betaine .

By understanding the various aspects of betaine hydrochloride, from its preparation methods to its scientific applications and mechanism of action, we can appreciate its significance in both health and industry.

属性

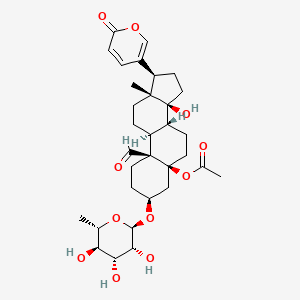

CAS 编号 |

590-46-5 |

|---|---|

分子式 |

C5H12NO2.Cl C5H12ClNO2 |

分子量 |

153.61 g/mol |

IUPAC 名称 |

2-(trimethylazaniumyl)acetate;hydrochloride |

InChI |

InChI=1S/C5H11NO2.ClH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H |

InChI 键 |

HOPSCVCBEOCPJZ-UHFFFAOYSA-N |

规范 SMILES |

C[N+](C)(C)CC(=O)[O-].Cl |

熔点 |

241.5 °C |

Key on ui other cas no. |

590-46-5 |

Pictograms |

Irritant |

相关CAS编号 |

107-43-7 (Parent) |

同义词 |

Acidin Pepsin Acidin-Pepsin AcidinPepsin Betaine Betaine Hydrochloride Betaine, Glycine C.B.B. Citrate de Bétaïne Beaufour Citrate de Bétaïne UPSA Cystadane Glycine Betaine Hepastyl Hydrochloride, Betaine Lycine Novobetaine Oxyneurine Scorbo bétaïne Scorbo-bétaïne Scorbobétaïne Stea 16 Stea-16 Stea16 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the exact mechanisms of action are still being elucidated, betaine hydrochloride primarily functions as a methyl donor and osmolyte.

A:

- Molecular Formula: C5H11NO2·HCl []

- Molecular Weight: 153.61 g/mol []

- Chemical Name: Methanaminium, 1-carboxy-N,N,N-trimethyl-, chloride []

- Other names: (Carboxymethyl)trimethylammonium chloride []

- Spectroscopic Data: Specific spectroscopic data (IR, NMR, etc.) can be found in the cited research papers, particularly those focusing on structural characterization and analysis. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

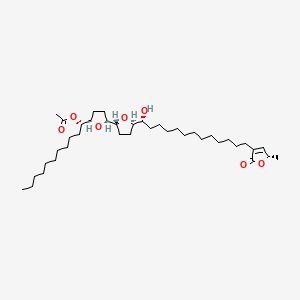

![12-Hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-9-(3-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B1199980.png)

![13-Methyl-17-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1199985.png)